molecular formula C24H23N3O3S B3297353 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895440-25-2

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3297353
CAS No.: 895440-25-2
M. Wt: 433.5 g/mol
InChI Key: IYYKMNPLJMOJKP-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

tuberculosis , suggesting that this compound may also target similar biochemical pathways.

Mode of Action

tuberculosis , suggesting that this compound may interact with its targets in a similar manner, leading to the inhibition of bacterial growth.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of bacterial growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide can be achieved through several synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-11-16(2)22-19(12-15)26-24(31-22)27(14-17-7-6-10-25-13-17)23(28)18-8-5-9-20(29-3)21(18)30-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYKMNPLJMOJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 5
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 6
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

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